B1164811 Polar Lipid Mixture (quantitative)

Polar Lipid Mixture (quantitative)

Katalognummer: B1164811
Molekulargewicht: mixture
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Polar Lipid Mixture (quantitative) refers to a standardized blend of polar lipids used for precise quantification in lipidomic studies. Polar lipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and sphingomyelin (SM), are critical components of cellular membranes and signaling pathways. Quantitative analysis of these lipids requires advanced methodologies, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and shotgun lipidomics, to ensure accuracy and reproducibility . These mixtures are often employed as internal standards or reference materials to calibrate instruments, validate extraction protocols, and compare lipid profiles across biological samples .

Eigenschaften

Molekulargewicht

mixture

Aussehen

Unit:25 mg/ml, 1mlSolvent:chloroform/methanol 2:1Purity:mixturePhysical liquid

Synonyme

Polar Lipid Mixture (quantitative)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds and Methodologies

Extraction Techniques

Polar vs. Non-Polar Lipid Extraction
  • Polar Lipid Mixture (Quantitative): Typically extracted using hydrophilic interaction liquid chromatography (HILIC) columns or biphasic solvent systems (e.g., chloroform/methanol/water) to isolate polar species like phospholipids and glycosphingolipids .
  • Non-Polar Lipid Mixtures: Utilize reversed-phase (RP) columns or hydrophobic solvents (e.g., hexane) to separate triglycerides (TGs) and cholesteryl esters (CEs). These methods are less effective for polar lipids due to poor solubility .
  • Monophasic Extraction: A novel approach using chloroform/methanol/water (1:2:1) enables simultaneous extraction of polar and non-polar lipids, reducing sample handling and improving throughput. However, ion suppression effects may occur for low-abundance polar lipids .
Table 1: Comparison of Lipid Extraction Methods
Method Target Lipids Advantages Limitations References
Biphasic (Folch) Polar lipids High purity Time-consuming
Monophasic Polar + Non-polar Broad coverage Ion suppression risks
HILIC Column Polar lipids Excellent separation Long run times

Analytical Techniques

Shotgun Lipidomics vs. LC-MS
  • Shotgun Lipidomics: Direct infusion of lipid extracts into mass spectrometers (e.g., QqQ or Orbitrap) without chromatographic separation. This method is high-throughput but struggles with isobaric lipid species (e.g., PC vs.
  • LC-MS with HILIC/RP: Combines HILIC for polar lipids and RP for non-polar species, achieving superior separation. For example, HILIC resolves PC and PE based on head-group polarity, while RP separates lipids by acyl chain length .
Table 2: Analytical Platforms for Lipid Quantification
Technique Ionization Source Lipid Classes Sensitivity References
ESI-MS (Shotgun) Electrospray PC, PE, SM High
APCI-MS Corona discharge CE, TG Moderate
MALDI-MS Laser desorption Gangliosides Low for quantitation

Quantification Accuracy

  • Internal Standards : Polar Lipid Mixtures (quantitative) often include deuterated or odd-chain lipids (e.g., PC 14:0/14:0) to correct for matrix effects. Calibration curves with seven-point dilutions ensure linearity (R² ≥ 0.98) .
  • Relative Quantification: Non-standardized methods, such as label-free approaches, may overestimate abundances due to ion suppression, especially in complex matrices like plasma .

Species-Specific and Tissue-Specific Variations

Studies comparing polar lipid profiles in rats and mice reveal species-specific differences in hepatic and muscle tissues. For instance, mice exhibit higher polyunsaturated fatty acid (PUFA) content in polar lipid fractions compared to rats, underscoring the need for species-tailored quantitative mixtures . Similarly, tissue-specific lipid extracts (e.g., brain vs. liver) show distinct zeta potentials and polar lipid compositions, influencing their suitability as reference materials .

Key Challenges and Standardization Efforts

The Lipidomics Standards Initiative Consortium emphasizes the need for standardized reporting of lipidomic data to improve cross-study comparability . Challenges include:

  • Ion Suppression: Co-eluting lipids in monophasic extracts reduce detection sensitivity .
  • Fragmentation Complexity: Diagnostic ions (e.g., m/z 184 for phosphocholine) must be validated across platforms to avoid misannotation .

Vorbereitungsmethoden

Protein Precipitation and Lipid Solubilization

A foundational step in polar lipid analysis involves protein precipitation to isolate lipids from biological matrices such as plasma or tissue homogenates. The Waters Corporation method employs pre-cooled isopropanol (IPA) at a 1:5 ratio (plasma:IPA) for protein denaturation, followed by vortex mixing and incubation at -20°C. This approach minimizes lipid degradation while ensuring complete solubilization of polar species like phosphatidylcholines (PCs) and sphingomyelins (SMs). Centrifugation at 10,300 × g for 10 minutes effectively separates lipid-rich supernatants from precipitated proteins, yielding recovery rates exceeding 95% for major phospholipid classes.

Internal Standardization with SPLASH™ LIPIDOMIX™

The Avanti Polar Lipids SPLASH™ LIPIDOMIX™ Mass Spec Standard provides a pre-mixed solution of deuterated lipids optimized for human plasma analysis. As shown in Table 1, this standard includes 13 lipid classes with concentrations calibrated to mimic physiological ratios, enabling absolute quantification via mass spectrometry. For instance, 15:0-18:1(d7) PC is spiked at 160 µg/mL to cover the high abundance of phosphatidylcholines, while 18:1(d7) LPE is included at 5 µg/mL to account for lower-concentration lysophospholipids.

Table 1: Composition of SPLASH™ LIPIDOMIX™ Internal Standard

Lipid ClassDeuterated StandardConcentration (µg/mL)
Phosphatidylcholine (PC)15:0-18:1(d7) PC160
Phosphatidylethanolamine (PE)15:0-18:1(d7) PE5
Sphingomyelin (SM)18:1(d9) SM30
CholesterolCholesterol (d7)100

Chromatographic Separation Strategies

HILIC-Based Class Separation

Hydrophilic interaction liquid chromatography (HILIC) has emerged as the gold standard for resolving polar lipid classes. The ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 × 100 mm) achieves baseline separation of 16 lipid classes within 8 minutes using a binary gradient of acetonitrile/water with 10 mM ammonium acetate. As demonstrated in Figure 1, non-polar lipids like triacylglycerols (TGs) elute early (1.5–2.5 minutes), while polar species such as phosphatidylinositols (PIs) and phosphatidylserines (PSs) are retained longer (4.5–6.5 minutes). This retention behavior correlates strongly with lipid polarity (R² = 0.93), enabling predictable elution patterns for unknown samples.

Mobile Phase Optimization

The Waters method employs:

  • Mobile Phase A : 95:5 acetonitrile/water + 10 mM ammonium acetate

  • Mobile Phase B : 50:50 acetonitrile/water + 10 mM ammonium acetate

A gradient from 0.1% to 20% B over 2 minutes ensures rapid desorption of non-polar lipids, while the subsequent ramp to 80% B over 3 minutes elutes strongly polar compounds without compromising column stability. Post-run re-equilibration at initial conditions for 3 minutes maintains retention time stability (±0.05 minutes) across >500 injections.

Mass Spectrometric Quantification

MRM Transitions and Ionization Parameters

The Xevo TQ-XS mass spectrometer (Waters) operated in multiple reaction monitoring (MRM) mode detects 508 lipid species across positive and negative ionization modes. Critical parameters include:

  • Capillary Voltage : 2.8 kV (+) / 1.9 kV (-)

  • Source Temperature : 120°C

  • Desolvation Gas Flow : 1,000 L/hr

For phosphatidylcholines, the precursor ion [M+H]+ undergoes collision-induced dissociation (CID) at 30 eV to yield characteristic fragment ions at m/z 184.1 (phosphocholine headgroup) and 104.1 (choline). Deuterated standards exhibit identical retention times but distinct mass shifts (e.g., +7 Da for 15:0-18:1(d7) PC), enabling unambiguous identification.

Calibration and Linear Dynamic Range

Nine-point calibration curves using SIL standards spiked into NIST SRM 1950 plasma demonstrate linearity (R² > 0.98) across three orders of magnitude. The lower limit of quantification (LLOQ) reaches 0.1 nM for low-abundance species like phosphatidic acid (PA), while high-abundance PCs are quantifiable up to 500 µM without detector saturation.

Complementary 31P-NMR Analysis

Phospholipid Headgroup Quantitation

31P-NMR provides orthogonal validation for phospholipid concentrations by detecting headgroup-specific chemical shifts. The Avanti method reports a limit of quantitation (LOQ) of 0.3 mM with 2% relative standard deviation (RSD) across technical replicates. Key spectral regions include:

  • Phosphatidylcholine : δ = -0.8 to -1.2 ppm

  • Phosphatidylethanolamine : δ = 0.2 to -0.3 ppm

  • Sphingomyelin : δ = -1.5 to -1.8 ppm

Sample Preparation for NMR

Lipid extracts are dissolved in deuterated chloroform/methanol (2:1 v/v) containing 5 mM EDTA to chelate divalent cations that broaden NMR signals. Acquisition of 256 scans at 202.4 MHz provides sufficient signal-to-noise ratio (>50:1) for minor components like phosphatidylglycerols (PGs).

Method Validation and Reproducibility

Inter-laboratory studies using NIST SRM 1950 plasma show excellent concordance between HILIC-MS/MS and 31P-NMR, with Pearson correlation coefficients of 0.96–0.99 for major phospholipid classes. Intra-day precision ranges from 3.2% RSD (PCs) to 8.7% RSD (PIs), while inter-day variability remains below 12% for all species. The combined use of SIL standards and class-specific retention time windows reduces matrix effects from 35% (untargeted MS) to <8% (targeted MRM) .

Q & A

Q. What methodological frameworks ensure reproducibility in polar lipid mixture quantification?

Reproducibility requires rigorous experimental design, including detailed documentation of lipid extraction protocols (e.g., solvent systems, temperature, and homogenization techniques) and validation of analytical methods (e.g., mass spectrometry parameters, calibration curves). Standardized protocols, such as those outlined in Lipid Mixture for Cell Culture studies, emphasize the use of internal standards (e.g., deuterated lipids) to normalize batch-to-batch variability . Additionally, transparent reporting of data processing steps (e.g., peak integration algorithms, noise filtering) is critical, as highlighted in Instructions for Authors guidelines .

Q. How should researchers design experiments to account for matrix effects in lipid quantification?

Matrix effects (e.g., ion suppression in mass spectrometry) can be mitigated through spike-and-recovery experiments using isotopically labeled lipid analogs. Experimental design should include:

  • Blank matrices : Analyze lipid-free samples to identify interference.
  • Standard addition curves : Quantify recovery rates across concentrations.
  • Normalization : Use class-specific internal standards (e.g., TG d5-14:0/16:1/14:0) to correct for extraction efficiency . Studies like Altered Lipid Metabolism in Residual White Adipose Tissues provide templates for optimizing lipid recovery in complex biological matrices .

Q. What are validated protocols for polar lipid extraction from heterogeneous biological samples?

Protocols vary by sample type (e.g., tissues vs. cell cultures). For cell cultures, methods include:

  • Folch extraction : Chloroform/methanol (2:1 v/v) with 0.01% butylated hydroxytoluene (BHT) to prevent oxidation.
  • Solid-phase extraction (SPE) : Use silica or C18 columns to isolate polar lipids.
  • Quality control : Monitor lipid degradation via thiobarbituric acid reactive substances (TBARS) assays . Lipid Mixture Applications in Cell Culture emphasizes the need for temperature-controlled workflows to preserve lipid integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in lipidomic profiles derived from different analytical platforms (e.g., LC-MS vs. NMR)?

Contradictions often arise from platform-specific biases (e.g., ionization efficiency in MS, signal overlap in NMR). Strategies include:

  • Cross-platform calibration : Use harmonized reference materials (e.g., NIST SRM 1950) to align data.
  • Multivariate analysis : Apply principal component analysis (PCA) or orthogonal partial least squares (OPLS) to identify platform-specific artifacts.
  • Meta-analysis : Integrate datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable), as proposed in EU Chemical Data Platform guidelines . Qualitative Data Analysis frameworks recommend triangulating results with complementary techniques (e.g., thin-layer chromatography) .

Q. What advanced statistical methods address batch effects in longitudinal lipidomic studies?

Batch effects are common in large-scale studies. Solutions include:

  • ComBat : A parametric empirical Bayes method to adjust for technical variability.
  • Surrogate variable analysis (SVA) : Identify latent variables confounding lipid profiles.
  • Mixed-effects models : Separate biological variation from technical noise . Mixed Methods Research advocates for iterative data refinement, where qualitative insights (e.g., lab journals documenting procedural deviations) inform quantitative adjustments .

Q. How can multi-omics integration enhance the interpretation of polar lipid dynamics in metabolic pathways?

Integrate lipidomics with transcriptomics/proteomics via:

  • Pathway enrichment tools : Use platforms like MetaboAnalyst or LipidMaps to map lipids to KEGG pathways.
  • Network analysis : Construct correlation networks linking lipid species to gene/protein clusters (e.g., WGCNA).
  • Kinetic modeling : Apply flux balance analysis (FBA) to predict lipid turnover rates . Polar Region Ecosystems Research highlights the value of cross-disciplinary data networks for contextualizing lipid functions .

Methodological Best Practices

Q. What criteria validate the quantification limits of polar lipid assays?

Validation follows ICH Q2(R1) guidelines:

  • Linearity : R² ≥ 0.98 across the calibration range.
  • Limit of detection (LOD) : Signal-to-noise ratio ≥ 3.
  • Precision : ≤15% CV for intra-/inter-day replicates.
  • Accuracy : 85–115% recovery of spiked standards . Scopus databases provide benchmarks for acceptable parameters in peer-reviewed lipid studies .

Q. How should researchers ethically manage and share polar lipid datasets?

Adhere to the EU Chemical Data Platform standards:

  • Metadata annotation : Include experimental conditions, instrument settings, and data processing scripts.
  • Repository selection : Use domain-specific platforms (e.g., MetaboLights, LipidHome).
  • Licensing : Apply Creative Commons CC-BY 4.0 to enable reuse . Instructions to Authors stress the importance of declaring conflicts of interest and data ownership .

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